Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (206257-39-8) is a dual-halogenated quinoline building block enabling predictable, two-step diversification. The 6-Br handle is optimized for Pd-catalyzed Suzuki-Miyaura coupling, while the 4-Cl position undergoes selective SNAr with amine nucleophiles. This orthogonal reactivity is validated in CaMKK2/PI3K/mTOR inhibitor synthesis and PROTAC linker conjugation. A scalable chlorination protocol (94% yield) and solid-state storage (mp 100–102°C) ensure process reliability. Choose this scaffold to maintain synthetic yields, library diversity, and reproducible SAR in medicinal chemistry programs.

Molecular Formula C12H9BrClNO2
Molecular Weight 314.56 g/mol
CAS No. 206257-39-8
Cat. No. B1303697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4-chloroquinoline-3-carboxylate
CAS206257-39-8
Molecular FormulaC12H9BrClNO2
Molecular Weight314.56 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br
InChIInChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
InChIKeyYGMLKBFPHVLHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8): A Strategic Dual-Halogen Quinoline Scaffold for Drug Discovery


Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8) is a pharmaceutical intermediate comprising a quinoline core with an ethyl carboxylate at the 3-position, a chloro substituent at the 4-position, and a bromo substituent at the 6-position [1]. The compound exhibits a molecular weight of 314.56 g/mol (C₁₂H₉BrClNO₂), a melting point of 100–102°C, and a predicted logP of approximately 3.7, with over 200 patents referencing this scaffold [2][3]. This specific dual-halogen substitution pattern enables orthogonal synthetic diversification via sequential cross-coupling and nucleophilic substitution, positioning it as a versatile building block for kinase inhibitor libraries and targeted protein degraders [4].

Why Generic Halogenated Quinoline-3-carboxylates Cannot Substitute for Ethyl 6-bromo-4-chloroquinoline-3-carboxylate in Multi-Step Synthesis


Substituting Ethyl 6-bromo-4-chloroquinoline-3-carboxylate with structurally similar halogenated quinoline-3-carboxylates—such as the 7-bromo regioisomer (CAS 206257-41-2) or the non-brominated 4-chloroquinoline-3-carboxylic acid (CAS 179024-66-9)—fundamentally alters or eliminates the orthogonal reactivity essential for programmed sequential derivatization . The differential reactivity between the 4-chloro (activated toward SNAr) and 6-bromo (optimized for Pd-catalyzed cross-coupling) substituents enables predictable, two-step diversification of the quinoline core. Replacement with a trichloro analog (CAS 31602-08-1) forfeits the bromo handle required for Suzuki-Miyaura coupling, while regioisomers shift the bromine to positions with distinct electronic environments that modify cross-coupling efficiency and regioselectivity in downstream transformations . These structural deviations directly impact synthetic yields, the composition of compound libraries, and the reproducibility of structure-activity relationships (SAR) in medicinal chemistry programs [1].

Quantitative Differentiation Evidence: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate vs. Key Structural Analogs


Synthetic Yield Optimization: 94% Chlorination Yield from 4-Hydroxy Precursor

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate can be synthesized from its 4-hydroxy precursor (ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) via treatment with phosphoryl chloride (POCl₃) in anhydrous DMF under nitrogen atmosphere. Under optimized conditions (6 equivalents POCl₃, room temperature, 3 hours), this chlorination proceeds with a reported yield of 94% (11.4 g isolated product from 11 g starting material, 37 mmol scale) . In contrast, the synthesis of the non-halogenated analog Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) is typically reported via alternative multi-step routes without comparable high-yielding single-step chlorination data, while the 7-bromo regioisomer (CAS 206257-41-2) has no publicly disclosed optimized yield data for analogous transformations .

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Orthogonal Synthetic Handles: Sequential Br/Cl Reactivity Enables Two-Step Diversification

The specific 6-bromo/4-chloro substitution pattern of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate enables a programmed two-step diversification strategy: the 6-bromo group serves as a handle for Suzuki-Miyaura cross-coupling with boronic acids/esters, followed by nucleophilic substitution at the 4-chloro position [1]. This orthogonal reactivity is a direct function of the electronic environment created by the 3-carboxylate ester, which activates the 4-position toward SNAr while leaving the 6-bromo available for Pd-catalyzed coupling. In contrast, the 7-bromo regioisomer (CAS 206257-41-2) exhibits different electronic characteristics due to the altered bromine position relative to the quinoline nitrogen, while the trichloro analog Ethyl 4,6,8-trichloroquinoline-3-carboxylate (CAS 31602-08-1) completely lacks the bromo handle required for cross-coupling, limiting diversification to nucleophilic substitution alone .

Parallel Synthesis Kinase Inhibitors PROTAC Design

Patent Footprint and Intellectual Property Relevance: 201 Patent Citations

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8) is referenced in 201 patent documents according to PubChemLite annotation data [1]. This patent footprint significantly exceeds that of structurally related comparators: Ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0) lacks comparable patent annotation metrics in public databases, while Ethyl 4,6,8-trichloroquinoline-3-carboxylate (CAS 31602-08-1) has minimal documented patent presence . The compound serves as the key precursor for Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate via nucleophilic displacement of the 4-chloro group with methylamine, a transformation utilized in the synthesis of PI3K/mTOR dual inhibitors that demonstrate nanomolar activity .

IP Landscape Drug Discovery Pharmaceutical Intermediates

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Validated Application Scenarios for Research Procurement


Sequential Library Synthesis for Kinase Inhibitor Discovery

The orthogonal reactivity of the 6-bromo and 4-chloro handles enables efficient, parallel synthesis of diverse quinoline-based compound libraries for kinase inhibitor screening. Researchers can first introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling at the 6-position, then subsequently displace the 4-chloro with amine nucleophiles to generate structurally varied analogs [1]. This two-step sequence has been validated in the synthesis of quinoline-based CaMKK2 inhibitors and PI3K/mTOR dual inhibitors, with downstream derivatives demonstrating nanomolar potency .

PROTAC Linker Attachment and Targeted Protein Degradation

The 4-chloro position of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate serves as an ideal attachment point for linker conjugation in PROTAC (PROteolysis TArgeting Chimera) design. Nucleophilic displacement of the chloro group with amine-terminated linkers enables the construction of bifunctional degraders while preserving the quinoline core's target-binding functionality. This approach has been described in the synthesis of PROTAC precursors derived from this scaffold [1].

Multi-Gram Scale Synthesis of Advanced Pharmaceutical Intermediates

The validated 94% yield chlorination protocol using POCl₃ in DMF at 37 mmol scale provides a reliable, scalable route to this intermediate for process chemistry development [1]. The compound's solid physical form (melting point 100–102°C), immiscibility with water, and established storage conditions (2–8°C under inert atmosphere) facilitate straightforward handling, purification, and long-term storage in industrial research settings .

SAR Exploration of Halogen Position Effects on Biological Activity

The defined 6-bromo/4-chloro substitution pattern provides a reference scaffold for systematic structure-activity relationship (SAR) studies investigating how halogen position and identity influence kinase binding affinity and selectivity. Comparative evaluation against the 7-bromo regioisomer (CAS 206257-41-2) and the trichloro analog (CAS 31602-08-1) can elucidate position-dependent electronic and steric effects on target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.